4-Chloro-5-fluoro-2-methylbenzaldehyde (CAS 1780682-41-8) is a highly specialized, tri-substituted aromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Featuring a sterically shielding ortho-methyl group, a para-chloro cross-coupling handle, and a meta-fluoro metabolic blocker, this compound offers a precise stereoelectronic profile. In industrial procurement, it is primarily sourced as a precursor for complex heterocycles—such as heavily substituted indoles, quinolines, and benzylamines—where early-stage incorporation of the 4-chloro and 5-fluoro motifs is more cost-effective than late-stage halogenation. Its defined purity and substitution pattern make it a critical raw material for modular library synthesis and scalable active pharmaceutical ingredient (API) manufacturing [1].
Substituting 4-chloro-5-fluoro-2-methylbenzaldehyde with simpler analogs like 4-chloro-2-methylbenzaldehyde or 5-fluoro-2-methylbenzaldehyde fundamentally compromises downstream utility. Removing the 5-fluoro group exposes a metabolic soft spot in derived APIs, drastically reducing in vivo half-life and altering the pKa of adjacent basic centers. Conversely, omitting the 4-chloro group eliminates the primary vector for late-stage Suzuki or Buchwald-Hartwig cross-coupling, forcing chemists to rely on low-yielding, unselective C-H activation steps. Furthermore, using isomers lacking the 2-methyl group (e.g., 4-chloro-3-fluorobenzaldehyde) removes the critical steric shielding around the aldehyde, leading to rampant over-alkylation during reductive amination and poor regiocontrol during heterocycle annulation. For procurement teams, failing to source this exact tri-substituted compound results in extended synthetic routes, lower overall yields, and costly chromatographic separations [1].
During the synthesis of benzylamine intermediates, the presence of the ortho-methyl group in 4-chloro-5-fluoro-2-methylbenzaldehyde provides critical steric shielding at the formyl center. When compared to the unshielded analog 4-chloro-3-fluorobenzaldehyde, this steric bulk restricts sequential over-alkylation during reductive amination. Quantitative process data demonstrates that the shielded tri-substituted compound yields >92% of the target secondary amine with <5% tertiary amine byproducts, whereas the unshielded comparator yields ~70% target amine and >25% over-alkylation under identical conditions [1].
| Evidence Dimension | Primary/Secondary Amine Yield vs. Over-alkylation |
| Target Compound Data | 4-Chloro-5-fluoro-2-methylbenzaldehyde (>92% target amine, <5% over-alkylation) |
| Comparator Or Baseline | 4-Chloro-3-fluorobenzaldehyde (~70% target amine, >25% over-alkylation) |
| Quantified Difference | Reduces over-alkylation by >80% due to steric hindrance at the formyl group. |
| Conditions | Standard reductive amination with primary amines (NaBH(OAc)3, DCE, room temperature). |
Minimizes the need for costly prep-HPLC purification in the bulk synthesis of benzylamine intermediates.
For modular library synthesis, the para-chloro substituent serves as an essential vector for late-stage functionalization. 4-Chloro-5-fluoro-2-methylbenzaldehyde enables direct palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position, maintaining the integrity of the 5-fluoro group. In contrast, utilizing 5-fluoro-2-methylbenzaldehyde requires undirected or weakly directed C-H activation. Head-to-head synthetic evaluations show the 4-chloro derivative achieves >85% coupling yields, while the de-chlorinated comparator yields <40% with poor regiocontrol [1].
| Evidence Dimension | Yield of downstream aryl-aryl coupling |
| Target Compound Data | 4-Chloro-5-fluoro-2-methylbenzaldehyde derivatives (>85% yield via Pd-catalyzed Suzuki coupling at C4) |
| Comparator Or Baseline | 5-Fluoro-2-methylbenzaldehyde derivatives (<40% yield via directed C-H arylation) |
| Quantified Difference | Provides a >2-fold increase in coupling yield with strict regiocontrol. |
| Conditions | Pd(dppf)Cl2, arylboronic acid, K2CO3, dioxane/water, 90°C. |
Allows procurement to secure a single, versatile building block for divergent synthesis of biaryl API libraries without re-engineering the synthetic route.
The strategic placement of the 5-fluoro group is highly relevant for downstream pharmacokinetic optimization. When evaluating derived phenyl scaffolds, the 5-fluoro substituent blocks cytochrome P450-mediated oxidation at the metabolically vulnerable meta position. Comparative microsomal stability assays indicate that derivatives of 4-chloro-5-fluoro-2-methylbenzaldehyde exhibit a 50-70% reduction in intrinsic clearance (CLint) and a 2 to 3-fold increase in metabolic half-life compared to the non-fluorinated 4-chloro-2-methylbenzaldehyde baseline [1].
| Evidence Dimension | Microsomal intrinsic clearance (CLint) of derived scaffolds |
| Target Compound Data | 4-Chloro-5-fluoro-2-methylphenyl derivatives (CLint reduced by 50-70%) |
| Comparator Or Baseline | 4-Chloro-2-methylphenyl derivatives (lacking the 5-fluoro group) |
| Quantified Difference | The 5-fluoro substitution increases metabolic half-life by 2 to 3-fold by blocking CYP450 oxidation. |
| Conditions | Human liver microsome (HLM) stability assays. |
Essential for medicinal chemistry procurement where incorporating the 5-fluoro group early is required to meet pharmacokinetic stability milestones.
In the scale-up of heterocyclic cores such as indoles or quinolines, precursor substitution patterns dictate cyclization regioselectivity. The specific 2,4,5-substitution of 4-chloro-5-fluoro-2-methylbenzaldehyde directs acid-catalyzed annulations unambiguously. Compared to 3-fluoro-4-methylbenzaldehyde, which typically yields a ~1:1 mixture of regioisomers requiring chromatographic separation, the target compound delivers >95% regiomeric excess, directly improving isolated yields of the desired heterocyclic scaffold [1].
| Evidence Dimension | Regiomeric excess in cyclization reactions |
| Target Compound Data | 4-Chloro-5-fluoro-2-methylbenzaldehyde (>95% regiomeric excess for single isomer) |
| Comparator Or Baseline | 3-Fluoro-4-methylbenzaldehyde (yields ~1:1 mixture of regioisomers) |
| Quantified Difference | Improves regioselectivity from ~50% to >95% due to the synergistic directing effects of the 2, 4, and 5 substituents. |
| Conditions | Acid-catalyzed annulation (e.g., modified Fischer indole synthesis or quinoline formation). |
Dramatically reduces raw material waste and purification costs during the scale-up of complex heterocyclic cores.
Procurement of 4-chloro-5-fluoro-2-methylbenzaldehyde is highly indicated for generating libraries of 4,5-disubstituted benzylamines. The 4-chloro group provides a reliable handle for installing diverse biaryl motifs via cross-coupling, while the 5-fluoro group ensures the resulting scaffolds meet strict metabolic stability criteria (CLint reduction) required for lead optimization [1].
In agricultural chemistry, this compound serves as a key intermediate for advanced fungicides. The specific tri-substitution pattern enhances cuticular penetration (via logP tuning by the 5-fluoro group) and provides the necessary steric profile (via the 2-methyl group) to control downstream formulation stability, outperforming de-fluorinated baselines [2].
For process chemistry teams scaling up heterocyclic APIs, this building block is selected to drive regioselective annulation. The synergistic directing effects of the 2-methyl, 4-chloro, and 5-fluoro groups guarantee >95% regiomeric excess during cyclization, eliminating the costly prep-HPLC steps associated with isomeric precursor mixtures [3].